molecular formula C10H12N2O B12965742 7-(Aminomethyl)-1-methylindolin-2-one

7-(Aminomethyl)-1-methylindolin-2-one

Cat. No.: B12965742
M. Wt: 176.21 g/mol
InChI Key: NVBAOZFYNUVISO-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-1-methylindolin-2-one is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-1-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form different reduced indoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the reagents used.

Scientific Research Applications

7-(Aminomethyl)-1-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with DNA or RNA, influencing gene expression and cellular functions . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Aminomethyl)-1-methylindolin-2-one is unique due to its specific indoline core structure combined with the aminomethyl and methyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

7-(aminomethyl)-1-methyl-3H-indol-2-one

InChI

InChI=1S/C10H12N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5-6,11H2,1H3

InChI Key

NVBAOZFYNUVISO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)CN

Origin of Product

United States

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